Product packaging for VH 298(Cat. No.:)

VH 298

Cat. No.: B1191982
M. Wt: 523.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hypoxia-Inducible Factor (HIF) Biology and its Regulatory Mechanisms

Hypoxia-inducible factor (HIF) is a heterodimeric transcription factor composed of an oxygen-sensitive alpha subunit (HIF-alpha) and a constitutively expressed beta subunit (HIF-beta, also known as ARNT). embopress.orghaaselab.org There are three main HIF-alpha isoforms: HIF-1alpha, HIF-2alpha, and HIF-3alpha. embopress.orghaaselab.org Under conditions of normal oxygen availability (normoxia), HIF-alpha subunits are rapidly degraded. haaselab.orgnih.gov However, in low-oxygen environments (hypoxia), HIF-alpha subunits are stabilized, allowing them to translocate to the nucleus, heterodimerize with HIF-beta, and bind to hypoxia response elements (HREs) in the promoters of target genes. embopress.orghaaselab.orgnih.gov This leads to the transcription of genes involved in processes such as angiogenesis, erythropoiesis, glucose metabolism, and cell survival, facilitating adaptation to low oxygen. haaselab.orgmolbiolcell.org

The primary regulatory mechanism controlling HIF-alpha stability under normoxia involves prolyl hydroxylation. haaselab.orgnih.govbiologists.comjci.org Specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-alpha are hydroxylated by a family of enzymes called prolyl hydroxylase domain (PHD) proteins (PHD1, PHD2, and PHD3). haaselab.orgnih.govbiologists.comjci.org This hydroxylation event is oxygen-dependent, requiring molecular oxygen as a substrate. haaselab.orgbiologists.com

Role of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase in Cellular Oxygen Sensing

The von Hippel-Lindau (VHL) protein is a key component of the cellular oxygen-sensing pathway. nih.govjci.orgbritannica.com It functions as the substrate recognition subunit of the Cullin2 RING E3 ubiquitin ligase complex (CRL2VHL). nih.govnih.gov The hydroxylated proline residues on HIF-alpha create a binding site for the VHL protein. jci.org Upon binding, VHL mediates the polyubiquitination of HIF-alpha, marking it for degradation by the proteasome. haaselab.orgnih.govjci.org This VHL-mediated ubiquitination and subsequent proteasomal degradation ensure that HIF-alpha levels remain low in the presence of sufficient oxygen. nih.govjci.orgbritannica.com Mutations or loss of functional VHL can lead to the inappropriate accumulation of HIF-alpha, even under normoxic conditions, contributing to the development of diseases such as clear cell renal cell carcinoma (ccRCC). nih.govjci.orgbritannica.comnih.gov

Introduction of VH 298 as a Potent and Selective Modulator of VHL Activity

This compound is recognized as a potent and cell-permeable chemical probe that specifically targets the VHL E3 ubiquitin ligase. rndsystems.commedchemexpress.com It acts by blocking the interaction between VHL and hydroxylated HIF-alpha downstream of HIF-alpha hydroxylation by PHD enzymes. nih.govrndsystems.commedkoo.comtargetmol.com This mechanism is distinct from that of other HIF stabilizers that directly inhibit PHD enzymes. nih.gov

Research has demonstrated that this compound binds to VHL with high affinity. Dissociation constant (Kd) values for the interaction between this compound and VHL have been reported in the range of 80 to 90 nM in various assays, including isothermal titration calorimetry and competitive fluorescence polarization assays. rndsystems.comtocris.commedchemexpress.combio-techne.commedchemexpress.comchemicalprobes.org This high affinity contributes to its potency in disrupting the VHL:HIF-alpha interaction.

Studies using quantitative mass spectrometry have shown that VHL inhibitors like this compound selectively activate the HIF response, similar to the changes induced by hypoxia or broad-spectrum prolyl-hydroxylase domain enzyme inhibitors. nih.gov Interestingly, VHL inhibitors were found to specifically upregulate VHL itself, which occurs via protein stabilization of VHL isoforms rather than changes in transcript levels. nih.gov Increased VHL levels upon this compound treatment can, in turn, lead to reduced levels of HIF-1alpha protein, suggesting a complex feedback mechanism. nih.gov

Data illustrating the binding affinity of this compound for VHL:

Assay TypeKd (nM)Reference
Isothermal Titration Calorimetry90 medchemexpress.comchemicalprobes.org
Fluorescence Polarization Assay80-90 rndsystems.comtocris.commedchemexpress.com

This compound has shown negligible off-target effects against a panel of kinases, GPCRs, and ion channels at concentrations up to 50 μM, indicating its selectivity. medchemexpress.comchemicalprobes.org It induces concentration- and time-dependent accumulation of hydroxylated HIF-alpha in various human cell lines, confirming its on-target activity. medchemexpress.com

Significance of this compound in Advancing Chemical Biology and Targeted Protein Degradation Research

This compound holds significant importance in advancing chemical biology research by providing a specific tool to perturb the VHL-HIF pathway and study its downstream consequences. Its ability to induce a hypoxic response by a mechanism distinct from PHD inhibition has been valuable for dissecting the intricacies of oxygen sensing. nih.govmedkoo.com

Furthermore, this compound has played a pivotal role in the development of targeted protein degradation strategies, particularly PROTACs. nih.govtocris.commedchemexpress.comtocris.com As a high-affinity ligand for VHL, it serves as a crucial E3 ligase recruiting handle in heterobifunctional PROTAC molecules. medchemexpress.comtocris.com By linking a VHL-binding ligand like this compound to a ligand that binds a protein of interest (POI), PROTACs bring the POI into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. nih.govtocris.com this compound and related VHL ligands have been extensively used in the design of PROTACs targeting a wide range of proteins, including bromodomain and extra-terminal domain proteins and protein kinases. nih.gov The use of this compound as a VHL ligand in PROTACs has become a common strategy in targeted protein degradation research. tocris.commedchemexpress.comtocris.com

Research findings highlight the utility of this compound in various applications:

ApplicationDescriptionReference
Chemical Probe for HIF SignalingTriggers hypoxic response by blocking VHL:HIF-alpha interaction. nih.govrndsystems.commedkoo.comtargetmol.com
Tool for Studying VHL BiologyHelps investigate the role of VHL in oxygen sensing and protein degradation. nih.gov
Component in PROTAC DesignUsed as a VHL recruiting ligand to induce degradation of target proteins. nih.govtocris.commedchemexpress.comtocris.com
In Vivo StudiesUsed to trigger hypoxic response in animal models to study physiological effects. nih.gov
Investigating Protein Degradation PathwaysUsed to study the mechanisms of HIF-alpha degradation under specific conditions. nih.gov

The development and application of this compound have significantly contributed to our understanding of the HIF pathway and have accelerated the progress in the field of targeted protein degradation, offering new avenues for research and potential therapeutic development. nih.govmedkoo.com

Properties

Molecular Formula

C27H33N5O4S

Molecular Weight

523.65

Synonyms

(2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Origin of Product

United States

Molecular Mechanism of Action of Vh 298

Specific Interaction with the VHL Protein

VH 298 functions by engaging directly and specifically with the VHL protein, which is a key component of the Cullin2 RING E3 ubiquitin ligase complex (CRL2VHL). targetmol.comnih.gov This complex is responsible for the ubiquitination and subsequent proteasomal degradation of hydroxylated HIF-α subunits under normal oxygen conditions. nih.govwikipedia.org

Binding Affinity and On-Target Engagement of this compound with VHL

Research has demonstrated that this compound binds to VHL with high affinity. Dissociation constant (Kd) values for the interaction between this compound and VHL have been reported in the nanomolar range. Studies using isothermal titration calorimetry and competitive fluorescence polarization assays have determined Kd values of 80-90 nM. tocris.comaxonmedchem.commedchemexpress.com Other measurements have shown Kd values ranging from 52 to 129 nM. rcsb.org This high affinity ensures effective on-target engagement with VHL as its primary cellular target. targetmol.comnih.gov Cellular studies have shown that this compound leads to selective on-target accumulation of hydroxylated HIF-α in a concentration- and time-dependent manner in various cell lines, indicating its specific interaction with VHL in a cellular context. targetmol.comnih.gov

Table 1: Binding Affinity of this compound for VHL

Assay TypeKd (nM)IC50 (nM)Reference
Isothermal Titration Calorimetry80-90- axonmedchem.commedchemexpress.com
Competitive Fluorescence Polarization80-90- axonmedchem.commedchemexpress.com
BindingDB (various assays)52-12988-750 rcsb.org

Structural Insights into this compound-VHL Complex Formation

Structural studies, including X-ray crystallography, have provided detailed insights into how this compound binds to the VHL protein. The crystal structure of VHL in complex with this compound (PDB code 5LLI) reveals that this compound binds to the surface of VHL at the site where HIF-α typically interacts. rcsb.orgresearchgate.netchemrxiv.orgdundee.ac.uk The binding mode involves multiple hydrogen bonds and hydrophobic contacts. chemrxiv.org Key interactions include hydrogen bonds between the hydroxyl group of the central hydroxyproline (B1673980) moiety of this compound and residues such as Tyr98 and His115 on VHL. chemrxiv.org Further interactions occur with Ser111 and His110. chemrxiv.org The phenyl group adjacent to an amide group on this compound contributes to the binding affinity through π-π interactions with Tyr98 of VHL. mdpi.com These structural details confirm that this compound mimics the binding mode of HIF-1α to VHL, effectively competing for this interaction site. mdpi.com

Disruption of VHL:HIF-α Protein-Protein Interaction

Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes. wellcomeopenresearch.orgnih.gov This hydroxylation creates a recognition site for the VHL protein, leading to the formation of the VHL:hydroxylated HIF-α complex. wellcomeopenresearch.org Formation of this complex is a prerequisite for the ubiquitination and degradation of HIF-α. nih.govwikipedia.org this compound disrupts this critical interaction.

Inhibition of Hydroxylated HIF-α Recruitment by VHL

This compound acts by blocking the interaction between VHL and hydroxylated HIF-α downstream of the hydroxylation event. targetmol.comtocris.comaxonmedchem.comnih.govnih.gov By binding to the HIF-α binding site on VHL, this compound prevents the recruitment of hydroxylated HIF-α to the CRL2VHL complex. rsc.org This inhibition is specific to the VHL:HIF-α interaction and occurs even when HIF-α has been properly hydroxylated by PHDs. targetmol.comnih.govwellcomeopenresearch.orgnih.gov

Prevention of HIF-α Ubiquitination and Proteasomal Degradation

The recruitment of hydroxylated HIF-α to the CRL2VHL complex is essential for its subsequent poly-ubiquitination by the E3 ligase activity of the complex. nih.govwikipedia.org Poly-ubiquitination marks HIF-α for degradation by the proteasome. nih.govwikipedia.org By inhibiting the interaction between VHL and hydroxylated HIF-α, this compound effectively prevents the ubiquitination of HIF-α. wikipedia.orgtocris.comnih.gov This blockade in ubiquitination disrupts the normal degradation pathway, allowing HIF-α to escape proteasomal destruction. wikipedia.orgrsc.orgtocris.comnih.gov Studies have shown that this compound treatment leads to the accumulation of hydroxylated HIF-α, confirming that the compound acts by preventing its degradation downstream of hydroxylation. targetmol.comnih.govrsc.org

Consequent Stabilization of Hypoxia-Inducible Factor Alpha (HIF-α)

The primary consequence of this compound's action – the disruption of the VHL:HIF-α interaction and the prevention of ubiquitination and degradation – is the stabilization and accumulation of HIF-α protein levels within the cell. targetmol.comaxonmedchem.comnih.govnih.govnih.gov Under normoxic conditions, HIF-α is typically maintained at low levels due to continuous degradation. wellcomeopenresearch.org However, in the presence of this compound, hydroxylated HIF-α is no longer recognized and targeted by VHL, leading to its stabilization. targetmol.comnih.govrsc.org This stabilization occurs in a concentration- and time-dependent manner. targetmol.comnih.govnih.gov The accumulated HIF-α can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes, mimicking a hypoxic response despite normal oxygen levels. targetmol.comnih.govmedchemexpress.com While acute treatment with this compound leads to HIF-1α stabilization, prolonged treatment may result in a decrease in HIF-1α levels, potentially due to increased VHL protein levels induced by the inhibitor itself, leading to VHL-dependent degradation of HIF-1α over time. nih.gov However, the initial and significant effect of this compound is the stabilization of HIF-α by preventing its interaction with VHL. targetmol.comnih.govrsc.org

Concentration- and Time-Dependent Accumulation of HIF-α in Cellular Models

Studies have demonstrated that this compound induces a selective, on-target accumulation of hydroxylated HIF-α in various human cell lines, including HeLa cancer cells and renal cell carcinoma 4 (RCC4) cells. nih.govcore.ac.ukresearchgate.netmedchemexpress.com This accumulation is dependent on both the concentration of this compound and the duration of exposure. nih.govcore.ac.uknih.govresearchgate.netmedchemexpress.com

For instance, research in rat fibroblasts (rFb) showed that HIF-1α and hydroxy-HIF-1α protein levels significantly increased in a dose- and time-dependent manner following this compound treatment. nih.govnih.gov

However, it has been observed that while HIF-1α protein levels are acutely upregulated with this compound treatment due to the inhibition of the VHL:HIF-α interaction, this upregulation is not always sustained during prolonged exposure and may eventually decrease over time. nih.gov This decrease in HIF-1α levels during prolonged treatment is suggested to be due to an increase in VHL protein levels induced by this compound itself, leading to VHL-dependent proteasomal degradation of HIF-1α. nih.govresearchgate.net

The accumulation of HIF-α induced by this compound has been linked to various cellular responses, including the induction of pexophagy, a type of selective autophagy. mdpi.comnih.gov This process is dependent on ATG5 and NBR1 and involves the ubiquitination of peroxisomal membrane proteins like ABCD3. nih.gov

Activation of HIF-1 Signaling Pathway

The stabilization and accumulation of HIF-α induced by this compound leads to the activation of the HIF-1 signaling pathway. nih.govnih.gov The stabilized HIF-α translocates to the nucleus, where it heterodimerizes with HIF-1β. dovepress.com This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation. mdpi.comdovepress.com

Studies have shown that this compound treatment results in the upregulation of HIF-target genes at both mRNA and protein levels. tocris.comnih.govcore.ac.ukresearchgate.netmedchemexpress.com For example, this compound has been shown to increase mRNA levels of erythropoietin (EPO) in RCC4 cells expressing VHL, indicating its ability to stimulate endogenous EPO synthesis. sigmaaldrich.cnmedchemexpress.com Additionally, this compound treatment has been found to increase the protein levels of PHD2 and HK2, similar to the effects of hypoxia. medchemexpress.com Upregulation of genes like type I collagen-α1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1) has also been observed following this compound treatment in rat fibroblasts. nih.govnih.gov

The activation of the HIF-1 signaling pathway by this compound plays a crucial role in mediating its downstream effects, such as promoting cell proliferation, angiogenesis, and tissue regeneration in various models. nih.govnih.gov

Comparative Analysis with Other Hypoxia-Inducing Agents

This compound represents a distinct class of hypoxia-inducing agents due to its specific molecular target and mechanism of action. nih.govliverpool.ac.ukcore.ac.ukresearchgate.netdovepress.com Comparing its effects to those of other agents like PHD inhibitors and direct hypoxia exposure reveals both similarities and key differences in cellular responses. tocris.comnih.govwellcomeopenresearch.org

Distinction from Prolyl Hydroxylase Domain (PHD) Inhibitors

Prolyl hydroxylase domain (PHD) inhibitors, such as Roxadustat and Daprodustat, stabilize HIF-α by inhibiting the PHD enzymes responsible for its hydroxylation under normoxic conditions. dovepress.commedchemexpress.com This hydroxylation is a crucial step that marks HIF-α for recognition and ubiquitination by the VHL E3 ligase complex, leading to its proteasomal degradation. dovepress.com

In contrast, this compound acts downstream of PHD enzymes by directly inhibiting the interaction between hydroxylated HIF-α and the VHL protein. tocris.comtargetmol.commedkoo.comnih.govliverpool.ac.ukcore.ac.ukresearchgate.netdovepress.com This means that while PHD inhibitors prevent the mark for degradation from being placed on HIF-α, this compound prevents the degradation machinery (VHL) from recognizing and binding to the marked HIF-α. targetmol.commedkoo.comnih.govliverpool.ac.ukcore.ac.ukresearchgate.netdovepress.com

This difference in mechanism leads to distinct profiles in cellular target engagement and potential off-target effects. nih.govliverpool.ac.ukcore.ac.uk this compound has been shown to engage with high affinity and specificity with VHL as its primary cellular target, with negligible off-target effects against a panel of kinases, GPCRs, and ion channels at tested concentrations. nih.govcore.ac.ukresearchgate.netmedchemexpress.comchemicalprobes.org While PHD inhibitors are also designed to stabilize HIF-α, some can have broader activities and off-target effects. nih.govliverpool.ac.ukcore.ac.uk

Furthermore, studies comparing the transcriptional responses elicited by this compound and PHD inhibitors (like IOX2 or FG-4592) show both similarities and differences. nih.govwellcomeopenresearch.org Both types of inhibitors can induce the upregulation of many HIF-target genes, mimicking aspects of the hypoxic response. nih.govwellcomeopenresearch.org However, the extent and specificity of gene activation can vary. nih.govwellcomeopenresearch.org

Differences from Direct Hypoxia Exposure in Cellular Responses

Direct exposure to low oxygen conditions (hypoxia) triggers a complex cellular response involving the stabilization of HIF-α through the inhibition of oxygen-dependent PHD enzymes. dovepress.com While this compound also leads to HIF-α stabilization and activation of HIF-dependent gene expression, its effects are not identical to those of direct hypoxia. nih.govwellcomeopenresearch.orgresearchgate.netbiorxiv.orgnih.gov

RNA-sequencing analysis comparing the transcriptional response to hypoxia, PHD inhibitors, and VHL inhibitors like this compound has revealed that hypoxia generally induces a broader range of transcriptional changes, including both gene activation and repression. nih.govwellcomeopenresearch.org In contrast, VHL inhibitors like this compound primarily lead to gene activation, largely through a HIF-dependent mechanism. nih.govwellcomeopenresearch.org Gene repression appears to be more uniquely associated with the direct hypoxia response. wellcomeopenresearch.org

Moreover, studies investigating chromatin accessibility changes have shown that while this compound can induce loci-specific changes in chromatin accessibility linked to hypoxia-regulated genes, direct hypoxia exposure can induce changes at a larger number of genomic loci. researchgate.netbiorxiv.orgnih.gov This suggests that while this compound effectively mimics the HIF-mediated gene activation aspect of the hypoxic response, direct hypoxia involves additional signaling pathways or mechanisms that contribute to a broader cellular adaptation. wellcomeopenresearch.orgresearchgate.netbiorxiv.orgnih.gov

Despite these differences, this compound is considered a valuable chemical probe for studying the HIF signaling cascade downstream of HIF-α hydroxylation and provides a means to selectively activate the HIF pathway by inhibiting the VHL-HIF-α interaction. medkoo.comnih.govcore.ac.ukresearchgate.net

Vh 298 in Proteolysis Targeting Chimeras Protacs Technology

Fundamental Principles of Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a therapeutic strategy that aims to eliminate specific disease-causing proteins by hijacking the cell's intrinsic protein degradation pathways. sygnaturediscovery.comcaptortherapeutics.comcreative-biolabs.comrevvity.com Unlike traditional small molecule inhibitors that typically block protein function by binding to an active or allosteric site, TPD leads to the complete removal of the target protein. sygnaturediscovery.comcreative-biolabs.combiochempeg.com This can offer advantages, such as overcoming resistance mechanisms that affect inhibitors and targeting proteins that lack suitable binding pockets for conventional drugs. sygnaturediscovery.comrevvity.combiochempeg.comelifesciences.org

Overview of PROTAC Mechanism via Induced Proximity

PROTACs are a leading modality within the TPD field. sygnaturediscovery.comacs.org They are heterobifunctional molecules composed of two distinct ligands connected by a linker. biochempeg.comnih.govportlandpress.com One ligand is designed to bind to a protein of interest (POI), while the other recruits a specific E3 ubiquitin ligase. biochempeg.comnih.gov By simultaneously binding to both the POI and the E3 ligase, the PROTAC brings these two proteins into close physical proximity, a phenomenon known as "induced proximity". acs.orgnih.govportlandpress.combio-techne.com This induced proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme (associated with the E3 ligase) to the target protein. biochempeg.comnih.govfrontiersin.orgresearchgate.net

Role of the Ubiquitin-Proteasome System (UPS) in PROTAC-Mediated Degradation

The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway responsible for the controlled degradation of most intracellular proteins. researchgate.netresearchgate.netpromega.comchimia.ch The process involves the sequential action of three main types of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). researchgate.netresearchgate.netchimia.ch E3 ligases play a critical role in recognizing specific protein substrates and catalyzing the attachment of ubiquitin, a small regulatory protein, to them. captortherapeutics.comresearchgate.netresearchgate.netchimia.ch The addition of a polyubiquitin (B1169507) chain to a target protein serves as a signal for its recognition and degradation by the 26S proteasome, a large protein complex that acts as the cell's "waste disposal" system. captortherapeutics.comresearchgate.netresearchgate.netpromega.com PROTACs leverage this natural degradation pathway by artificially bringing the POI into contact with an E3 ligase, thereby marking the POI for ubiquitination and subsequent proteasomal degradation. biochempeg.comnih.govfrontiersin.orgresearchgate.netpromega.com

VH298 as a VHL E3 Ligase Ligand for PROTAC Construction

VH298 functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. rsc.orgtocris.comrndsystems.com VHL is a well-characterized E3 ligase that is widely expressed and has well-documented binders, making it a popular choice for PROTAC development. elifesciences.orgenamine.netnih.gov By incorporating VH298 into their structure, PROTAC molecules can specifically recruit the VHL E3 ligase to the vicinity of the target protein. rsc.orgenamine.netguidetopharmacology.org

Formation and Characterization of Ternary PROTAC-E3 Ligase-Target Protein Complexes

A fundamental step in the mechanism of PROTACs is the formation of a ternary complex consisting of the target protein, the PROTAC molecule, and the E3 ubiquitin ligase (in this case, VHL). biochempeg.comnih.govportlandpress.combio-techne.compromega.com This transient complex brings the POI into close proximity with the catalytic machinery of the E3 ligase, enabling the transfer of ubiquitin. biochempeg.comnih.govportlandpress.comfrontiersin.org The formation and stability of this ternary complex are critical for efficient target protein ubiquitination and subsequent degradation. bio-techne.compromega.combiorxiv.orgportlandpress.com Techniques such as biophysical methods (e.g., surface plasmon resonance, isothermal titration calorimetry, fluorescence polarization) and cellular assays are employed to characterize the formation, stability, and cooperativity of these ternary complexes. rsc.orgportlandpress.combio-techne.compromega.combiorxiv.orgportlandpress.compromega.com Cooperative binding within the ternary complex, where the binding of one component enhances the affinity of the others, can significantly contribute to PROTAC efficacy, even if the binary interactions are relatively weak. rsc.orgportlandpress.combiorxiv.orgrsc.org

Applications of VH298 in Degrading Diverse Target Proteins

VH298, as a VHL recruiting ligand, has been utilized in the construction of PROTACs designed to degrade a variety of target proteins. The modular nature of PROTACs, where the VHL-binding module is combined with different target protein ligands, allows for the potential degradation of diverse proteins involved in various biological processes and diseases. acs.orgnih.gov Examples of target proteins that have been explored for degradation using VHL-recruiting PROTACs, including those potentially incorporating VH298 or related VHL ligands, include kinases such as SGK3 and BET proteins (like BRD2, BRD3, and BRD4), as well as other proteins like the androgen receptor (AR) and enhancer of zeste homolog 2 (EZH2). guidetopharmacology.orgmdpi.comexplorationpub.comnanotempertech.comfrontiersin.orgtandfonline.com The effectiveness of VH298-based PROTACs in degrading a particular target protein depends on the successful design of the PROTAC molecule to facilitate productive ternary complex formation and subsequent ubiquitination of the target.

Degradation of Bromodomain and Extra-Terminal Domain (BET) Proteins

VH 298 has been extensively utilized in the design of PROTACs aimed at degrading Bromodomain and Extra-Terminal Domain (BET) proteins. BET proteins, such as BRD2, BRD3, and BRD4, are key epigenetic regulators that play crucial roles in gene transcription and are implicated in various diseases, including cancer. VHL-recruiting PROTACs incorporating this compound or related VHL ligands have demonstrated potent degradation of BET proteins. medchemexpress.comnih.gov

For instance, ARV-771, a VHL-based BET PROTAC degrader synthesized using a VHL ligand structurally related to this compound (specifically, an (S,R,S)-AHPC-based VHL ligand), has shown potent degradation of BET proteins in castration-resistant prostate cancer cell lines. medchemexpress.com Another BET degrader, MZ1, which selectively degrades BRD4 over BRD2 and BRD3, also utilizes a VHL ligand. bio-techne.com These examples highlight the effectiveness of employing VHL-recruiting ligands derived from or related to the structural class of this compound for targeted BET protein degradation.

Targeting of Protein Kinases for Degradation

Beyond BET proteins, this compound-based PROTACs have been developed to target various protein kinases for degradation. Protein kinases are critical components of cellular signaling pathways, and their aberrant activity is associated with numerous diseases. Targeted degradation of kinases using PROTACs offers a potential therapeutic strategy.

Research has demonstrated the application of VHL ligands, including this compound and VH032, in PROTACs designed to degrade protein kinases. nih.gov This includes the successful development of PROTACs targeting kinases such as Anaplastic Lymphoma Kinase (ALK) and BCR-ABL1, utilizing VHL-recruiting moieties. medchemexpress.comresearchgate.net The use of this compound or its derivatives as the VHL-binding arm in these PROTACs facilitates the targeted ubiquitination and subsequent proteasomal degradation of the specific kinases, offering a mechanism to modulate kinase activity beyond simple inhibition.

Development of Homo-PROTACs for E3 Ligase Autodegradation

Interestingly, this compound has also been instrumental in the development of a unique class of PROTACs known as homo-PROTACs. Unlike heterobifunctional PROTACs that link an E3 ligase to a separate target protein, homo-PROTACs are bivalent molecules that contain two identical E3 ligase ligands. researchgate.net In the context of VHL, VHL-based homo-PROTACs are designed to induce the self-degradation (autodegradation) of the VHL E3 ligase itself. nih.govresearchgate.net

Studies have shown that bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase, derived from VHL ligands like this compound, can induce VHL autodegradation. nih.gov This concept explores the potential to regulate E3 ligase levels as a therapeutic approach or as a tool to study the biological functions of the ligase. While the primary application of this compound in PROTACs is to recruit VHL for the degradation of other proteins, its use in homo-PROTACs demonstrates a different facet of its utility – the potential to manipulate the VHL protein levels directly.

Evaluation of E3 Ligase Engagement and Degradation Efficiency in PROTAC Systems

Evaluating the engagement of the E3 ligase by the PROTAC and the subsequent degradation efficiency of the target protein are critical steps in PROTAC development. This compound, as a well-characterized VHL ligand, serves as a valuable tool in these evaluations.

One strategy to demonstrate target engagement with the E3 ligase binding site is to use monovalent E3 ligase ligands, such as this compound, as competitors. biorxiv.org By adding excess free this compound, the binding of the VHL-recruiting PROTAC to VHL can be competed out, thereby inhibiting the formation of the ternary complex and rescuing the target protein from degradation. biorxiv.org This competition assay using this compound provides evidence that the PROTAC-mediated degradation is indeed dependent on the engagement of VHL. biorxiv.org

Furthermore, the ability of this compound to induce the accumulation of HIF-α by inhibiting the VHL:HIF-α interaction can be used as a positive control or a reference point when evaluating the activity of VHL-based PROTACs. medchemexpress.comrndsystems.comnih.gov Changes in the levels of the target protein upon treatment with the PROTAC, and their modulation by co-treatment with excess this compound, help confirm the VHL-mediated degradation pathway. biorxiv.org

Various biochemical and cell-based techniques are employed to evaluate E3 ligase engagement and degradation efficiency, including Western blotting to assess target protein levels, and techniques like isothermal titration calorimetry (ITC), fluorescence polarization (FP), and surface plasmon resonance (SPR) to measure binding affinities between the PROTAC, the target protein, and the E3 ligase. creative-biolabs.com The use of this compound in competitive binding assays or as a reference compound is integral to these evaluation processes, helping to characterize the mechanism of action and optimize the design of VHL-recruiting PROTACs. creative-biolabs.combiorxiv.org

Here is a summary of some research findings related to this compound and VHL-based PROTACs:

PROTAC / VHL LigandTarget ProteinE3 LigaseKey Finding / ApplicationSource
This compoundHIF-αVHLHigh-affinity inhibitor of VHL:HIF-α interaction. tocris.commedchemexpress.comrndsystems.com tocris.commedchemexpress.comrndsystems.com
This compoundVariousVHLUsed as E3 ligase ligand in PROTAC synthesis. medchemexpress.commedchemexpress.comnih.govtocris.com medchemexpress.commedchemexpress.comnih.govtocris.com
ARV-771BET proteinsVHLPotent degradation in CRPC cells. medchemexpress.com medchemexpress.com
MZ1BRD4VHLSelectively degrades BRD4 over BRD2/3. bio-techne.com bio-techne.com
VHL-based PROTACsALKVHLInduced degradation of ALK. researchgate.net researchgate.net
VHL-based PROTACsBCR-ABL1VHLInduced degradation of BCR-ABL1. medchemexpress.com medchemexpress.com
VHL-based homo-PROTACsVHLVHLInduced VHL autodegradation. nih.govresearchgate.net nih.govresearchgate.net

Cellular and Physiological Effects of Vh 298 in Research Models

Transcriptional and Proteomic Reprogramming by VHL Inhibition

Inhibition of VHL by VH 298 induces significant changes in cellular gene expression and protein profiles, collectively referred to as transcriptional and proteomic reprogramming.

Upregulation of Hypoxia-Inducible Genes (e.g., EPO, PHD2, HK2, BNIP3)

This compound treatment leads to the upregulation of numerous genes known to be targets of HIF transcription factors. Studies have shown that this compound increases the mRNA levels of erythropoietin (EPO) in a VHL-dependent manner, specifically in cell lines expressing functional VHL medchemexpress.comresearchgate.net. For instance, this compound increased EPO mRNA levels by 2.5-fold in RCC4 cells reconstituted with HA-VHL, but not in VHL-null RCC4-HA cells medchemexpress.comresearchgate.net.

Beyond mRNA changes, this compound also affects the protein levels of HIF target genes. It has been demonstrated to increase the protein levels of PHD2 and HK2 as effectively as hypoxia or broad-spectrum PHD inhibitors like IOX2 medchemexpress.comresearchgate.net. In human foreskin fibroblasts (HFFs), BNIP3 protein levels increased more significantly with this compound treatment compared to hypoxia medchemexpress.com. The accumulation of these HIF targets at the protein level corresponds to the stabilization of HIF subunits induced by this compound researchgate.net.

Here is a summary of the observed effects of this compound on the expression of selected hypoxia-inducible genes:

GeneEffect of this compound TreatmentCell Type/ModelCitation
EPOIncreased mRNA levels (VHL-dependent)RCC4-HA-VHL cells medchemexpress.comresearchgate.net
PHD2Increased protein levels (comparable to hypoxia/IOX2)Mammalian cells, HFF, HeLa, U2OS, CTL cells medchemexpress.comresearchgate.net
HK2Increased protein levels (comparable to hypoxia/IOX2)Mammalian cells, HFF, HeLa, U2OS, CTL cells medchemexpress.comresearchgate.net
BNIP3Increased protein levels (more than hypoxia in HFF cells)Mammalian cells, HFF, HeLa, U2OS, CTL cells medchemexpress.comresearchgate.netfrontiersin.org

Unbiased Proteomic Analysis of Cellular Alterations (e.g., Quantitative Mass Spectrometry)

Unbiased quantitative mass spectrometry (MS) has been employed to comprehensively identify the proteomic changes induced by VHL inhibitors like this compound, comparing these changes to those elicited by hypoxia or PHD inhibitors nih.govbigomics.chembopress.orgnih.govbiorxiv.org. These analyses have shown that VHL inhibitors selectively activate the HIF response, resulting in proteomic changes similar to those observed under hypoxic conditions or with IOX2 treatment nih.gov.

Interestingly, unbiased proteomic analysis revealed that this compound specifically upregulates VHL protein itself nih.gov. Further investigation demonstrated that this increase in VHL levels is due to protein stabilization rather than changes in transcript levels nih.gov. The increased VHL levels upon this compound treatment were found to subsequently lead to reduced levels of HIF-1α protein, particularly during prolonged treatment nih.gov. This suggests a feedback mechanism where acute VHL inhibition stabilizes HIF-α, but prolonged inhibition leads to increased VHL protein, which can then contribute to HIF-1α degradation nih.gov.

Impact on Cellular Adaptation and Metabolic Pathways

This compound influences cellular adaptation processes and modulates specific metabolic pathways, primarily through the activation of the HIF pathway. Cellular adaptation involves changes in cell structure and function in response to environmental stressors fiveable.meslideshare.netrecnotes.comslideshare.netuomus.edu.iq.

Influence on Cellular Responses to Environmental Stressors

By stabilizing HIF-α, this compound mimics the cellular response to low oxygen, a significant environmental stressor nih.govtargetmol.comfiveable.meslideshare.net. This activation of the HIF pathway allows cells to adapt to conditions of reduced oxygen availability by upregulating genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism researchgate.netnih.govnih.gov. VH298 has been shown to improve wound healing in hyperglycemic rats by activating HIF-1 signaling, highlighting its influence on cellular responses to metabolic stress and injury nih.govnih.govresearchgate.net. It also enhances the functional activities and chondrogenic differentiation potential of tendon-derived stem cells, accelerating the healing of entheses in rats by inhibiting the ubiquitination of hydroxy-HIF-1α nih.gov.

Effects on Specific Cell Functions in in vitro Systems

In addition to its impact on gene expression and metabolism, this compound has been shown to affect various specific cell functions in in vitro systems.

Studies have demonstrated that this compound can induce concentration- and time-dependent accumulation of hydroxylated HIF-α in various human cell lines, including HeLa cancer cells and renal cell carcinoma 4 (RCC4) cells medchemexpress.com. It has also been shown to activate the HIF-1 signaling pathway by stabilizing both forms of HIF-1α in vitro selleckchem.com.

This compound promotes the variability, migration, and synthesis of collagen and regulatory cell factors in rat fibroblasts (rFb) researchgate.netselleckchem.com. It also improves the angiogenesis of human umbilical vein endothelial cells (hUVEC) nih.govselleckchem.com. An in vitro angiogenesis assay showed that 30 μM this compound promoted tube formation in hUVECs, suggesting a pro-angiogenic effect at this concentration nih.gov. Furthermore, this compound has been identified as an inducer of pexophagy (selective degradation of peroxisomes by autophagy) in HeLa cells, a process mediated by the activation of HIF-1α nih.govresearchgate.netmdpi.comnih.gov.

Here is a summary of some observed effects of this compound on specific cell functions in vitro:

Cell TypeObserved Effect(s)Citation
HeLa and RCC4 cellsConcentration- and time-dependent accumulation of hydroxylated HIF-α medchemexpress.com
Various human cell linesActivation of HIF-1 signaling pathway, stabilization of HIF-1α selleckchem.com
Rat fibroblasts (rFb)Promotes variability, migration, and synthesis of collagen and regulatory factors researchgate.netselleckchem.com
Human umbilical vein endothelial cells (hUVEC)Improves angiogenesis (e.g., tube formation) nih.govselleckchem.com
HeLa cellsInduces pexophagy via HIF-1α activation nih.govresearchgate.netmdpi.comnih.gov

Preclinical Research Applications and Mechanistic Investigations of Vh 298

Utilization as a Chemical Probe for in vitro Biological Studies

In vitro, VH 298 serves as a highly potent and selective tool for studying the VHL-HIF axis in a controlled cellular environment. Its well-characterized properties enable precise mechanistic studies.

The potency of this compound as an inhibitor of the VHL:HIF-α interaction has been quantified through various biophysical assays. These tests directly measure the binding affinity of the compound to the VHL protein complex, providing a quantitative measure of its inhibitory potential. Key assays have demonstrated that this compound is a high-affinity inhibitor nih.gov.

Two primary methods used to determine its binding affinity are Isothermal Titration Calorimetry (ITC) and competitive fluorescence polarization assays. Results from these assays have established this compound as one of the most potent inhibitors reported for the VHL:HIF-α interaction dundee.ac.uk.

Table 1: Binding Affinity of this compound for VHL

Assay Type Dissociation Constant (Kd)
Isothermal Titration Calorimetry (ITC) 90 nM

A critical characteristic of a reliable chemical probe is its selectivity for the intended target. This compound has been extensively profiled to ensure that its biological effects are mediated through the inhibition of VHL, rather than unintended interactions with other cellular proteins.

Broad-spectrum screening has shown that this compound has negligible off-target effects. In extensive screening panels, it did not significantly bind to or inhibit other protein classes, even at high concentrations dundee.ac.uk. Furthermore, chemoproteomic studies using an immobilized form of this compound confirmed that its primary and most significant interaction within the cellular proteome is with the VHL E3 ligase complex, which includes proteins such as Cullin 2 (CUL2) and Ring-Box Protein 1 (RBX1).

Table 2: Off-Target Selectivity Profile of this compound

Target Class Number of Targets Screened Concentration Result
Cellular Kinases >50 50 µM Negligible Inhibition

Mechanistic Explorations in in vivo Animal Models

The utility of this compound extends to in vivo studies, where it has been used to probe the systemic and tissue-specific consequences of activating the HIF pathway in living organisms nih.gov.

Administration of this compound to rodents has been shown to mimic a systemic hypoxic response. By inhibiting VHL, the compound leads to the stabilization of HIF-α, which in turn upregulates the expression of HIF target genes johnshopkins.edunih.gov. This activation of the HIF signaling pathway is a key adaptive response to low oxygen environments, and this compound allows for its induction pharmacologically. This approach is valuable for studying the physiological roles of HIF in processes like erythropoiesis and angiogenesis without subjecting the animals to hypoxic conditions.

This compound has been applied in various preclinical disease models to investigate the therapeutic potential of HIF pathway activation.

Wound Healing: In a streptozotocin-induced hyperglycemic rat model, which mimics diabetic wound healing impairment, local administration of this compound was found to accelerate the healing process. The this compound-treated wounds exhibited a superior healing pattern, enhanced vascularization, and activation of HIF-1 signaling nih.govresearchgate.netresearchgate.net.

Tendon Repair: The compound has also been investigated in the context of tendon-to-bone healing (enthesis healing). In a rat model of a reconstructed Achilles tendon, this compound treatment was shown to accelerate the healing process. The treated enthesis could withstand a greater load before failure and displayed a better healing pattern, which was associated with the activation of the HIF signaling pathway in tendon-derived stem cells nih.gov.

In conjunction with the disease models, studies have analyzed the specific cellular and molecular alterations in animal tissues following this compound treatment.

In the hyperglycemic rat wound healing model, tissue analysis revealed that this compound treatment led to increased levels of both HIF-1α and its hydroxylated form. This stabilization resulted in the upregulation of key pro-healing genes, including Vascular Endothelial Growth Factor A (VEGF-A) and Type I Collagen-α1 (Col1-α1) nih.gov.

Similarly, in the tendon repair model, in vitro analysis of rat tendon-derived stem cells treated with this compound showed increased levels of HIF-1α and hydroxy-HIF-1α. This was accompanied by increased expression of genes related to tendon matrix formation (e.g., collagen-1α, collagen-3α) and chondrogenic differentiation, a process important for enthesis healing nih.gov. These findings demonstrate that this compound induces specific, pro-regenerative molecular programs in target tissues through the direct stabilization of HIF-α.

Structural Basis and Chemical Biology of Vh 298 Development

Historical Discovery and Derivation of VH 298

The von Hippel-Lindau (VHL) protein is a substrate receptor subunit of the Cullin2-RING E3 ligase complex (CRL2VHL), a key component of the ubiquitin-proteasome system responsible for degrading intracellular proteins. nih.govtandfonline.com Under normal oxygen conditions (normoxia), VHL recognizes and binds to hydroxylated HIF-α subunits, leading to their ubiquitination and subsequent proteasomal degradation. nih.govtandfonline.comresearchgate.net The critical recognition motif on HIF-α for VHL binding is a hydroxylated proline residue, notably Pro564 in HIF-1α. nih.govtandfonline.com

The historical discovery of small molecule ligands for VHL was driven by the potential to modulate the HIF pathway for therapeutic benefit, either by inhibiting VHL-HIF interaction to stabilize HIF (as in the case of anemia or ischemic diseases) or by utilizing VHL as an E3 ligase recruiter in PROTACs to degrade target proteins. nih.govresearchgate.net Early efforts to develop VHL ligands focused on mimicking the interaction between the hydroxylated proline of HIF-α and the VHL protein surface. nih.govtandfonline.com This structure-based design approach, often guided by co-crystal structures of VHL bound to fragments of its native substrate, led to the development of initial compounds based on a (2S,4R)-4-hydroxyproline core. nih.govacs.orgtandfonline.com

This compound emerged from the optimization of earlier VHL inhibitors, such as VH032. researchgate.netacs.orgresearchgate.net Building upon the structural insights gained from these earlier compounds, modifications were made to improve binding affinity and cellular activity. acs.orgresearchgate.net Specifically, this compound features a cyanocyclopropyl group in place of the terminal methyl group present in VH032. researchgate.net This modification contributed to its enhanced potency.

Structure-Activity Relationship (SAR) Studies Guiding this compound Optimization

Structure-Activity Relationship (SAR) studies were crucial in the development and optimization of VHL ligands, including this compound. researchgate.netrsc.orgscilit.comjkchemical.combiorxiv.orgnih.gov These studies systematically explored the impact of chemical modifications on the compound's ability to bind to VHL and elicit a biological response, such as HIF-1α stabilization. acs.orgresearchgate.net

SAR investigations revealed that the (2S,4R)-4-hydroxyproline core is essential for binding to the VHL protein, mimicking the hydroxylated proline of HIF-α. acs.orgtandfonline.com Modifications to other parts of the molecule, such as the group replacing the terminal methyl of VH032, were explored to optimize interactions within the VHL binding pocket, improve binding affinity, and enhance cellular permeability. researchgate.netacs.orgresearchgate.net Co-crystal structures of VHL bound to inhibitors provided critical information about the key protein-ligand interactions, guiding the rational design process and SAR studies. nih.govacs.orgresearchgate.netportlandpress.com

Studies demonstrated that increasing the lipophilicity of VHL ligands could lead to higher cell permeability and improved binding affinity. acs.orgmdpi.com The optimization process leading to this compound involved balancing binding potency with favorable physicochemical properties to ensure cell permeability and on-target activity. acs.orgresearchgate.net this compound was found to bind tightly to VHL with a dissociation constant (Kd) in the range of 80-90 nM in in vitro binding assays. abcam.comresearchgate.nettocris.com This high affinity, coupled with good cell permeability, allowed this compound to effectively block the VHL:HIF-1α interaction in cells, leading to the accumulation of hydroxylated HIF-1α and subsequent upregulation of HIF target genes. abcam.comresearchgate.nettocris.comrsc.org

Data from biophysical and cellular assays were integrated in SAR studies to guide the selection of compounds with improved properties. The development of this compound exemplifies how systematic SAR, supported by structural biology, can lead to potent and cell-active chemical probes. acs.orgresearchgate.net

Rational Design Principles for VHL Ligands in PROTAC Technology

The rational design of VHL ligands for use in PROTAC technology is based on the principle of hijacking the cellular ubiquitin-proteasome system to selectively degrade target proteins. nih.govrsc.orgnih.govfaseb.orgmtoz-biolabs.com PROTACs are heterobifunctional molecules composed of a ligand for the protein of interest (POI), a linker, and an E3 ligase ligand, such as a VHL ligand. nih.govtandfonline.combiorxiv.orgmtoz-biolabs.com The VHL ligand recruits the CRL2VHL E3 ligase, bringing it into proximity with the POI bound by the other ligand, thereby facilitating the ubiquitination and degradation of the POI. nih.govfaseb.orgmtoz-biolabs.com

Key rational design principles for VHL ligands in this context include:

Mimicry of the Native Substrate: VHL ligands are designed to mimic the interaction of the hydroxylated proline motif of HIF-α with the VHL protein's substrate-binding site. nih.govtandfonline.comfaseb.org The (2S,4R)-4-hydroxyproline core found in this compound is a prime example of this mimicry. tandfonline.com

High Binding Affinity: Potent VHL ligands with high binding affinity are crucial for effectively recruiting the E3 ligase. nih.govrsc.orgenamine.net this compound's nanomolar binding affinity makes it a suitable component for PROTAC design. abcam.comresearchgate.nettocris.com

Specificity: VHL ligands should ideally exhibit high specificity for VHL to minimize off-target effects. researchgate.netresearchgate.net

Suitable Exit Vector for Linker Attachment: The VHL ligand must have a suitable site (an "exit vector") for attachment of the linker that connects it to the POI ligand. scilit.commtoz-biolabs.comacs.orgexplorationpub.com The position and chemical nature of this attachment point are critical for the formation of a stable ternary complex (POI:PROTAC:E3 ligase) and efficient degradation. nih.govfaseb.orgmtoz-biolabs.comacs.orgexplorationpub.com

This compound, with its high affinity for VHL and established on-target cellular activity, has served as a benchmark VHL ligand and a valuable starting point for the design of numerous VHL-recruiting PROTACs targeting a variety of proteins. nih.govresearchgate.netrsc.orgmdpi.comscilit.com

Development and Utility of Negative Control Compounds (e.g., cis this compound)

The development of negative control compounds is an essential part of chemical biology research to validate the on-target activity of a probe molecule. For this compound, the negative control compound is cis-VH 298. tocris.comrsc.orgtocris.comcancertools.orgrndsystems.comglpbio.comximbio.com

cis-VH 298 is designed to be structurally very similar to this compound but lacks the ability to bind to VHL. rsc.orgglpbio.com This is achieved by inverting the stereochemistry at the crucial hydroxyl-bearing carbon of the hydroxyproline (B1673980) core from the (2S,4R) configuration in this compound to the (2S,4S) configuration in cis-VH 298. rsc.orgtocris.comglpbio.com This seemingly small change in stereochemistry is known to abolish the specific recognition and binding to VHL. researchgate.netrsc.org

The utility of cis-VH 298 lies in its use as a control in cellular and biochemical experiments. By comparing the effects of this compound treatment to those of cis-VH 298, researchers can confirm that the observed biological outcomes (e.g., HIF-1α stabilization or POI degradation in the context of a PROTAC) are indeed due to the specific binding of the compound to VHL and not due to off-target effects or general cellular toxicity. researchgate.netrsc.org For example, studies have shown that while this compound induces HIF protein accumulation in cells, cis-VH 298 does not elicit this response, confirming that this compound's activity is dependent on VHL binding. rsc.org Similarly, when designing PROTACs utilizing a VHL ligand, including cis-VH 298 as a control PROTAC (where the VHL ligand is replaced by cis-VH 298) helps validate that the observed protein degradation is mediated by VHL recruitment.

The physicochemical properties of cis-VH 298 are intended to be as close as possible to those of this compound, ensuring that differences in observed activity are primarily attributable to the lack of VHL binding rather than differences in solubility, permeability, or other factors. researchgate.net

CompoundPubChem CIDMolecular FormulaMolecular Weight (Da)VHL Binding Affinity (Kd)Description
This compound122199236C₂₇H₃₃N₅O₄S523.6580-90 nM abcam.comresearchgate.nettocris.comHigh-affinity inhibitor of VHL abcam.comtocris.com
cis-VH 298127021044C₂₇H₃₃N₅O₄S523.65 tocris.comrndsystems.comglpbio.comNo detectable binding rsc.orgglpbio.comNegative control for this compound tocris.comcancertools.orgglpbio.comximbio.com

Advanced Research Methodologies Leveraging Vh 298

Application in Chemoproteomics for Target Deconvolution

Chemoproteomics plays a crucial role in identifying the molecular targets of bioactive compounds, a process known as target deconvolution. nih.govnih.gov This is particularly important for compounds identified through phenotype-based screening approaches, where the mechanism of action is not initially known. scilifelab.se VH 298, as a well-characterized VHL ligand, serves as a valuable tool in chemoproteomic studies.

Studies utilizing chemoproteomic mass spectrometry assays with immobilized, linkable analogues of this compound have been instrumental in confirming its selectivity. These assays involve dose-dependent competition experiments to identify proteins that reproducibly bind to the immobilized probe. In such experiments using an immobilized analogue of this compound, VHL, along with RBX1, CUL2, and TCEB2, were consistently detected as binding partners. chemicalprobes.org This finding supports the on-target activity of this compound by demonstrating its specific interaction with the VHL complex components. Chemoproteomic analysis has also been used as an orthogonal method to validate the target engagement of this compound in cells, alongside techniques like cellular thermal shift assay (CETSA). nih.gov Furthermore, unbiased proteomic analysis using related VHL inhibitors like VH032 has revealed a high degree of specificity for VHL, with minimal off-target effects observed on the intracellular proteome. nih.gov

The application of this compound or its analogues in chemoproteomics allows researchers to not only confirm the intended target (VHL) but also to explore potential off-target interactions, providing a comprehensive view of the compound's engagement with the cellular proteome. nih.gov This is vital for understanding the full scope of a compound's biological effects and for the development of selective chemical probes and therapeutic agents. nih.govnih.gov

Integration into Compound Libraries for Chemical Biology Screening

Compound libraries are essential resources in chemical biology and drug discovery, providing collections of small molecules for screening against biological targets or phenotypic readouts. embl.orgopenscreen.cz The integration of well-characterized ligands like this compound into these libraries enhances their value for identifying modulators of specific protein targets or pathways, particularly those involving the VHL E3 ligase system.

This compound is included in various compound libraries, such as the Tocriscreen 2.0 Max and Tocriscreen Epigenetics Library. tocris.com Its availability in such collections facilitates its use in diverse screening efforts. Compound libraries, including those containing VHL ligands like this compound, are utilized in high-throughput screening (HTS) assays to identify active compounds that modulate a biological target. embl.orgeu-openscreen.eu The inclusion of compounds like this compound, with known targets and mechanisms of action, in these libraries provides valuable reference points and allows for the identification of novel compounds that may share similar or related activities. openscreen.cz

Furthermore, VHL ligands, including this compound, are frequently used as building blocks in the design and synthesis of proteolysis-targeting chimeras (PROTACs). selleckchem.commedchemexpress.comtocris.com PROTACs are heterobifunctional molecules that recruit E3 ligases to target proteins for degradation. tocris.com Compound libraries specifically designed for targeted protein degradation research often include functionalized E3 ligase ligands, such as those targeting VHL, which can be conjugated to ligands for proteins of interest. tocris.com The availability of this compound in compound libraries directly supports the burgeoning field of targeted protein degradation by providing a readily accessible VHL recruiting element for PROTAC synthesis and screening. selleckchem.comtocris.com

Use in High-Throughput Assays for Modulator Identification and Validation

High-throughput assays (HTS) enable the rapid screening of large numbers of compounds against a biological target or pathway. embl.orga2bio.com this compound is employed in various high-throughput assay formats for the identification and validation of modulators of the VHL:HIF-α interaction and related pathways.

This compound is a potent inhibitor of the interaction between VHL and HIF-α, with reported Kd values of 80-90 nM in isothermal titration calorimetry (ITC) and competitive fluorescence polarization assays. selleckchem.commedchemexpress.com These types of assays are amenable to high-throughput formats and are used to quantify the binding affinity of compounds to VHL or their ability to disrupt the VHL:HIF-α interaction. selleckchem.commedchemexpress.com

Beyond direct binding assays, this compound is used in cell-based assays that measure downstream effects of VHL inhibition, such as the accumulation of HIF-α protein. nih.govmedchemexpress.com These cellular activity studies can be adapted for HTS to screen for compounds that mimic or modulate the effects of this compound. For example, assays monitoring HIF-α levels via immunoblotting or reporter gene assays can be performed in a high-throughput manner. nih.govnih.gov

Future Directions and Emerging Research Perspectives

Expanding the Landscape of VHL-Mediated Targeted Protein Degradation Targets

VH298, as a well-characterized VHL ligand, serves as a foundational component for the development of PROTACs. The use of VHL ligands like VH298 in PROTACs facilitates the targeted degradation of specific proteins by hijacking the VHL E3 ligase complex. acs.orgmdpi.com While initial PROTAC development primarily focused on E3 ligases like CRBN and VHL, there is growing interest in expanding the range of E3 ligases utilized for targeted protein degradation. mdpi.com However, VHL-recruiting PROTACs derived from ligands like VH298 continue to be explored for degrading various target proteins, including bromodomain and extra-terminal proteins and protein kinases, among others. nih.gov The ongoing research aims to identify novel protein targets that can be effectively degraded by VHL-mediated PROTACs incorporating VH298 or its derivatives. This involves exploring proteins that may not be amenable to traditional small-molecule inhibition but are accessible for degradation via the proteasomal pathway when brought into proximity with VHL by a PROTAC.

Elucidation of Novel Biological Pathways and Substrates Modulated by VHL Inhibition Beyond HIF-α

While the primary and well-established function of VHL is the targeting of HIF-α for degradation, emerging research suggests that VHL possesses functions independent of HIF-α. researchgate.netmdpi.com These HIF-independent roles involve the regulation of other proteins through direct interaction and ubiquitination. researchgate.net VH298, by specifically inhibiting the interaction between VHL and HIF-α, can be a valuable tool for dissecting these distinct VHL functions. researchgate.net Studies using VH298 can help to differentiate between the biological effects mediated solely by HIF-α stabilization and those resulting from the modulation of HIF-independent VHL substrates and pathways. For example, research has indicated that VHL is involved in regulating proteins such as the epidermal growth factor receptor and atypical protein kinase C in a HIF-independent manner. researchgate.net Further research utilizing VH298 is expected to contribute to the identification and characterization of additional novel VHL substrates and the biological pathways they influence, expanding the understanding of VHL's broader cellular roles beyond oxygen sensing.

Advancements in Chemical Probe Design for Enhanced Specificity and in vivo Research Utility

VH298 has been established as a high-quality chemical probe for studying the HIF signaling pathway. researchgate.netdundee.ac.uknih.gov Its design was based on structure-guided rational optimization to improve affinity and cellular permeability. dundee.ac.ukacs.orgmdpi.com Despite its utility, ongoing efforts in chemical probe design aim for even greater specificity and improved properties for in vivo research. This includes developing analogues of VH298 with potentially enhanced binding affinities, better pharmacokinetic profiles, and reduced off-target effects. acs.org Although VH298 has shown low microsomal clearance and high plasma metabolic stability in some studies, suggesting suitability for in vivo applications, further optimization of VHL inhibitors for in vivo activity remains an area of focus. acs.orgrsc.org The development of next-generation VHL ligands, potentially building upon the structural insights gained from VH298, is crucial for advancing in vivo studies of VHL biology and the application of VHL-mediated targeted protein degradation in living systems. acs.org

Role of VH 298 in Understanding E3 Ligase Biology and Modulating Protein Homeostasis

VH298's function as a selective inhibitor of the VHL E3 ubiquitin ligase makes it a valuable tool for understanding the broader principles of E3 ligase biology and their role in maintaining protein homeostasis. By inhibiting VHL's interaction with its substrates, VH298 allows researchers to study the consequences of disrupting this specific ubiquitination event. This provides insights into how VHL, and by extension other E3 ligases, contribute to protein turnover and cellular regulation. Research using VH298 has already shed light on the dynamics of HIF-α stabilization and subsequent degradation, revealing that even upon VHL inhibition, HIF-1α can eventually be degraded in a VHL-dependent manner as VHL levels increase. nih.govresearchgate.net Furthermore, recent studies have utilized VH298 to investigate its effects on other cellular processes regulated by ubiquitination, such as autophagy, specifically pexophagy (the selective degradation of peroxisomes). mdpi.comnih.govresearchgate.net Findings suggest that VH298 can induce pexophagy by modulating VHL-mediated HIF-α transcriptional activity, highlighting a potential link between VHL inhibition, HIF signaling, and selective autophagy. mdpi.comnih.gov This demonstrates the utility of VH298 in exploring the intricate connections between E3 ligase activity, protein degradation pathways, and the maintenance of cellular homeostasis. The use of VH298 in such studies contributes to a deeper understanding of how dysregulation of E3 ligase function can impact cellular processes and potentially contribute to disease.

Q & A

Q. Q. How should conflicting results between in vitro and in vivo studies of this compound be addressed?

  • Answer: Discrepancies often stem from bioavailability or tissue-specific metabolism. Conduct:
  • Pharmacodynamic Markers: Measure target occupancy in tissues via PET imaging or immunohistochemistry.
  • Metabolite Profiling: Identify active/inactive metabolites using LC-MS.
  • Species-Specific Models: Compare humanized vs. wild-type animal systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.